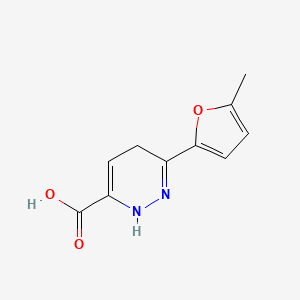
3-benzyl-2-methylsulfanyl-4H-quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-methylsulfanyl-4H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-methylsulfanyl-4H-quinazoline typically involves the reaction of benzylamine with carbon disulfide and sodium hydroxide in dimethyl sulfoxide to form sodium dithiocarbamate. This intermediate is then methylated with dimethyl sulfate to produce the dithiocarbamic acid methyl ester. The final step involves the cyclization of this intermediate to form the quinazoline ring .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis. These methods are designed to improve yield, reduce reaction time, and minimize the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-2-methylsulfanyl-4H-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl or methylsulfanyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
3-benzyl-2-methylsulfanyl-4H-quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3-benzyl-2-methylsulfanyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Known for its antibacterial activity.
2-methyl-4H-benzo[d][1,3]oxazin-4-one: Used in the synthesis of quinazolinone derivatives.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities .
Uniqueness
3-benzyl-2-methylsulfanyl-4H-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methylsulfanyl groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H16N2S |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
3-benzyl-2-methylsulfanyl-4H-quinazoline |
InChI |
InChI=1S/C16H16N2S/c1-19-16-17-15-10-6-5-9-14(15)12-18(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
NKEQIMYUSMBDNN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
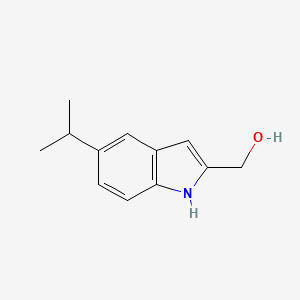
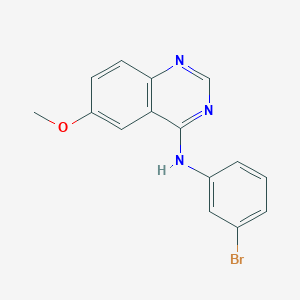
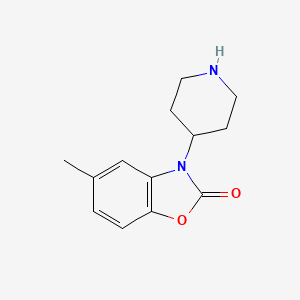
![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)
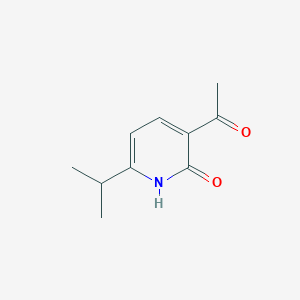

![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)
![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
![3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)
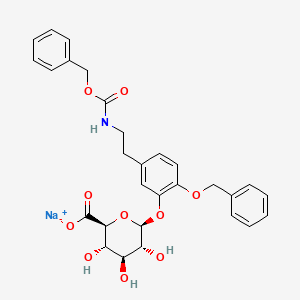
![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)
